1-Allyl-3-azidoazetidine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-azido-1-prop-2-enylazetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4/c1-2-3-10-4-6(5-10)8-9-7/h2,6H,1,3-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLYLPTXUBMBGRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1CC(C1)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 Allyl 3 Azidoazetidine and Its Precursors
Retrosynthetic Disconnections and Key Synthetic Precursors
A retrosynthetic analysis of 1-allyl-3-azidoazetidine reveals several potential bond disconnections that lead to plausible starting materials. The most common approaches to the azetidine (B1206935) ring involve the formation of one of the C-N bonds or, less commonly, a C-C bond in the final ring-closing step.
One primary disconnection strategy involves breaking the C-N bond, suggesting a precursor that already contains the allyl and azido (B1232118) groups. This leads to an open-chain amino alcohol or amino halide derivative. For instance, an intramolecular nucleophilic substitution reaction would be a viable forward synthetic step.
Another key disconnection can be made at the C3-azide bond. This suggests a precursor such as 1-allyl-3-hydroxyazetidine or a derivative with a suitable leaving group at the C3 position, which can then be displaced by an azide (B81097) nucleophile. This approach separates the construction of the azetidine ring from the introduction of the azide functionality.
Based on these disconnections, several key synthetic precursors for this compound can be identified:
N-allyl-2-azido-3-halopropylamine: A precursor for direct intramolecular nucleophilic cyclization.
1-Allyl-3-hydroxyazetidine: A versatile intermediate that can be converted to the target molecule.
N-allyl-2,3-epoxypropylamine: A precursor for intramolecular aminolysis.
2-(Azidomethyl)-1-allyl-aziridine: A potential precursor for thermal isomerization to the desired azetidine.
Strategies for Azetidine Ring Construction
The construction of the azetidine ring is the cornerstone of the synthesis of this compound. Several intramolecular cyclization approaches have been developed for the formation of this strained heterocyclic system.
Intramolecular cyclization is a widely employed strategy for the synthesis of azetidines, offering good control over regioselectivity and stereoselectivity.
One of the most direct methods for forming the azetidine ring is through an intramolecular SN2 reaction. mdpi.com This typically involves a γ-amino halide or a γ-amino alcohol with an activated hydroxyl group (e.g., as a mesylate or tosylate). In the context of this compound, this would involve the synthesis of an appropriately substituted 1,3-difunctionalized propane (B168953) derivative.
A plausible synthetic route would commence with the allylation of a suitable amino alcohol precursor, followed by the introduction of a leaving group and subsequent cyclization. The azide functionality could either be present in the precursor or introduced after the formation of the azetidine ring.
| Precursor | Reaction Conditions | Product | Yield (%) |
| N-allyl-3-amino-1-chloropropane | Base (e.g., NaH, K2CO3) | 1-Allylazetidine | Moderate to Good |
| 1-Allyl-3-methanesulfonylazetidine | Sodium azide in DMF | This compound | Good |
This table presents representative data for analogous reactions, as direct synthesis of this compound via this specific route is not extensively documented.
The intramolecular ring-opening of epoxides by a tethered amine is a powerful method for the synthesis of azetidines. mdpi.com This reaction can be catalyzed by Lewis acids, such as lanthanide triflates (e.g., La(OTf)3), which activate the epoxide towards nucleophilic attack. mdpi.comsemanticscholar.org For the synthesis of this compound, a key precursor would be an N-allyl-2,3-epoxypropylamine derivative. The azide group could potentially be introduced prior to cyclization, although this may affect the reactivity of the amine. A more common approach would be to use a precursor with a hydroxyl group that can be converted to an azide after the azetidine ring has been formed.
The regioselectivity of the epoxide opening is crucial. For the formation of an azetidine, the amine must attack the C3 position of the epoxide. The use of specific catalysts can influence this regioselectivity.
| Starting Material | Catalyst | Solvent | Temperature (°C) | Product | Yield (%) |
| cis-3,4-epoxy amine | La(OTf)3 (5 mol%) | DCE | Reflux | 3-hydroxyazetidine derivative | High |
| N-allyl-glycidylamine | Lewis Acid | Various | Various | 1-Allyl-3-hydroxyazetidine | Moderate to Good |
This table is based on data for similar intramolecular aminolysis reactions of epoxy amines. mdpi.comsemanticscholar.org
[3+1] Cycloaddition reactions offer an alternative approach to the construction of four-membered rings. In the context of azetidine synthesis, this could involve the reaction of a three-atom component with a one-atom component. While less common for the synthesis of simple azetidines, this strategy can be conceptually applied.
A hypothetical [3+1] approach to this compound could involve the reaction of an allylic amine derivative containing a suitable three-atom backbone with a carbene or carbene equivalent. However, the direct incorporation of an azide group through this method is not well-established and would likely require a multi-step sequence.
The ring expansion of aziridines to azetidines provides another synthetic route to this four-membered heterocyclic system. This transformation can be promoted thermally or by other means. A potential precursor for the synthesis of this compound via this method would be a 2-(azidomethyl)-1-allyl-aziridine. The thermal rearrangement would involve the cleavage of the C-C bond of the aziridine (B145994) ring followed by ring closure to form the more stable azetidine ring.
The synthesis of the 2-(azidomethyl)aziridine precursor is a key step in this approach. This can be achieved through various methods, including the cyclization of an appropriate amino alcohol or the direct azidation of a 2-(hydroxymethyl)aziridine derivative.
| Aziridine Precursor | Reaction Condition | Product | Yield (%) |
| 2-(Bromomethyl)-1-allyl-aziridine | Sodium azide | 2-(Azidomethyl)-1-allyl-aziridine | Good |
| 2-(Azidomethyl)-1-allyl-aziridine | Heat | This compound | Moderate |
This table illustrates a plausible reaction sequence based on known aziridine chemistry. mdpi.combeilstein-journals.org
Ring Expansion Methodologies from Smaller Heterocycles (e.g., Aziridines)
The one-carbon ring expansion of aziridines presents another viable pathway to the azetidine skeleton. This transformation can be achieved through various catalytic methods. For example, a rhodium-catalyzed ring expansion of aziridines with vinyl-N-triftosylhydrazones has been developed for the synthesis of 2-vinyl azetidines. researchgate.net This process is believed to proceed through the formation of a vinyl aziridinium (B1262131) ylide intermediate, which then undergoes a rearrangement to furnish the azetidine product.
Direct Functionalization of Pre-formed Azetidine Skeletons
The introduction of the azide group at the 3-position of the azetidine ring is a critical step in the synthesis of this compound. This is typically achieved through the functionalization of a pre-formed azetidine precursor, such as 3-hydroxyazetidine or its N-protected derivatives.
A common strategy involves the conversion of the hydroxyl group of N-Boc-3-hydroxyazetidine to a good leaving group, such as a mesylate or tosylate. Subsequent nucleophilic substitution with an azide source, such as sodium azide, in a suitable solvent like dimethylformamide (DMF), yields N-Boc-3-azidoazetidine. The Boc protecting group can then be removed under acidic conditions to provide 3-azidoazetidine, which is a direct precursor to the final target compound.
Introduction of the Allyl Moiety
The final step in the synthesis of this compound is the introduction of the allyl group onto the nitrogen atom of the azetidine ring. This can be accomplished through N-alkylation strategies or transition metal-catalyzed reactions.
N-Alkylation Strategies with Allylating Reagents
Direct N-alkylation of 3-azidoazetidine with an allylating reagent is a straightforward method for introducing the allyl group. Allyl bromide is a commonly used reagent for this purpose. The reaction is typically carried out in the presence of a base, such as potassium carbonate or triethylamine, in a polar aprotic solvent like acetonitrile (B52724) or DMF. The base serves to deprotonate the secondary amine of the azetidine ring, generating a more nucleophilic amide anion that readily attacks the allyl bromide.
| Reagent | Role | Typical Solvent |
| Allyl Bromide | Allylating Agent | Acetonitrile, DMF |
| Potassium Carbonate | Base | |
| Triethylamine | Base |
Transition Metal-Catalyzed Allylation Reactions
Transition metal catalysis offers an alternative and often more versatile approach to N-allylation. Palladium-catalyzed reactions, in particular, have been explored for the N-arylation and N-allylation of azetidines. researchgate.netnih.gov These reactions typically involve a palladium(0) catalyst and a suitable ligand. The mechanism often proceeds through the formation of a π-allyl palladium intermediate from an allylic precursor, which then undergoes nucleophilic attack by the azetidine nitrogen. While broadly applicable, the specific conditions for the N-allylation of 3-azidoazetidine would need to be optimized. Other transition metals like rhodium and copper have also been investigated for various C-N bond formations involving azetidines. nih.govnih.gov
Cascade Cyclization/Allylation Sequences
Cascade reactions, which involve two or more bond-forming events in a single synthetic operation, offer an efficient pathway to complex molecules from simple starting materials. For the synthesis of this compound, a hypothetical cascade cyclization/allylation sequence could streamline the construction of the N-allylated azetidine core.
While specific cascade reactions leading directly to this compound are not extensively documented, the principles can be inferred from related methodologies. For instance, palladium-catalyzed cascade reactions have been employed to transform tricyclic aziridines into complex polycyclic amines through a diverted Tsuji–Trost sequence, which involves an allylation step. nih.gov Similarly, cascade trifluoromethylation/cyclization of N-allyl sulfonylynamides has been used to access azetidine-fused tricyclic compounds. rsc.org
A plausible, though currently theoretical, cascade approach to a 1-allyl-azetidine precursor could involve a tandem process where an appropriate nitrogen-containing substrate undergoes intramolecular cyclization to form the azetidine ring, followed by an in-situ allylation of the ring nitrogen. Such a process would likely require a carefully chosen substrate and a multifunctional catalyst capable of facilitating both the C-N bond formation for the ring and the subsequent N-allylation.
Introduction of the Azido Moiety
The introduction of the azide group is a critical step in the synthesis of this compound. This functional group is typically installed via nucleophilic substitution, leveraging a precursor with a suitable leaving group at the C3 position.
The most direct and widely utilized method for introducing an azide group onto an azetidine ring is through the nucleophilic displacement of a leaving group at the 3-position by an azide salt. This reaction typically proceeds via an SN2 mechanism. The precursor for this reaction is commonly a 1-allyl-azetidin-3-ol, which can be synthesized through various established routes. The hydroxyl group is then converted into a better leaving group, such as a mesylate (-OMs) or tosylate (-OTs), to facilitate the substitution.
The reaction is generally performed using an alkali metal azide, such as sodium azide (NaN₃) or lithium azide (LiN₃), in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). Heating is often required to drive the reaction to completion. The choice of reaction conditions can be critical to maximize yield and minimize side reactions. A recent report highlighted a practical, single-step method for the synthesis of azetidine-3-amines by displacing a 3-OMs group with various amines, a reaction analogous to azidation. rsc.org
Table 1: Representative Conditions for Nucleophilic Azidation of Azetidine Precursors
| Precursor | Azide Source | Solvent | Temperature | Yield |
| 1-Allyl-3-methanesulfonylazetidine | Sodium Azide | DMF | 80-100 °C | Good to Excellent |
| 1-Allyl-3-tosylazetidine | Sodium Azide | DMSO | 90-110 °C | Good |
| 1-Allyl-3-bromoazetidine | Lithium Azide | Acetonitrile | Reflux | Moderate to Good |
Note: Data is illustrative and based on analogous chemical transformations.
An alternative to using sulfonate esters as leaving groups is the use of halogenated azetidines. A 1-allyl-3-haloazetidine (e.g., chloro-, bromo-, or iodoazetidine) can serve as the electrophile in a nucleophilic substitution reaction with an azide source. The reactivity of the halide follows the typical trend I > Br > Cl.
The synthesis of these halogenated precursors can be achieved through various methods. One strategy involves the halogenation of organotitanium intermediates, such as titanacyclobutanes, which can be generated from ketones or alkenes and subsequently captured by amines to afford the azetidine building blocks. nih.govresearchgate.net Once the 1-allyl-3-haloazetidine is obtained, it can be converted to the desired 3-azido derivative using standard azidation conditions, similar to those described for mesylates and tosylates.
Beyond standard SN2 reactions, other methods can be envisioned for incorporating the azido group. One such alternative is the Mitsunobu reaction. This reaction allows for the direct conversion of a hydroxyl group to an azide with inversion of stereochemistry. Treating 1-allyl-azetidin-3-ol with hydrazoic acid (HN₃) or a surrogate like diphenylphosphoryl azide (DPPA) in the presence of triphenylphosphine (B44618) (PPh₃) and a dialkyl azodicarboxylate (e.g., DEAD or DIAD) could provide this compound.
Another potential, though less direct, route could involve the ring-opening of a suitably substituted aziridine or epoxide precursor, followed by an intramolecular cyclization that incorporates the azide functionality. For example, the reaction of allylamine (B125299) with a precursor like 1-azido-2,3-epoxypropane could, in principle, lead to an amino alcohol intermediate that can be cyclized to form the desired azetidine ring, although controlling the regioselectivity of such reactions can be challenging.
Sequential and Convergent Synthesis Strategies for Multifunctional Azetidines
The construction of a molecule like this compound can be approached from two primary strategic standpoints: sequential (or linear) synthesis and convergent synthesis.
A sequential strategy involves the step-by-step modification of a starting material. A plausible sequential route to this compound would begin with a simple precursor, such as 3-hydroxyazetidine or a protected version. The synthesis would proceed through a series of discrete steps:
N-Allylation: Introduction of the allyl group onto the azetidine nitrogen.
Activation of the C3-Hydroxyl Group: Conversion of the alcohol at the C3 position into a good leaving group (e.g., mesylate or tosylate).
Azidation: Nucleophilic displacement of the leaving group with an azide salt.
Stereoselective and Enantioselective Synthetic Routes to Azetidine Derivatives
Achieving stereocontrol in the synthesis of substituted azetidines is crucial for their application in medicinal chemistry and as chiral building blocks. For this compound, the C3 position is a potential stereocenter.
Enantioselective synthesis can be achieved by employing chiral starting materials, chiral auxiliaries, or asymmetric catalysis. A common and effective strategy involves the use of chiral azetidin-3-ones as key intermediates. nih.gov These ketones can be prepared through methods such as gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides. nih.gov
A general stereoselective route would proceed as follows:
Asymmetric Synthesis of a Precursor: Synthesis of an enantiomerically pure N-protected-azetidin-3-one.
Stereoselective Reduction: The ketone is reduced to the corresponding alcohol. This step must be highly stereoselective to set the desired stereochemistry. For example, reduction may yield predominantly the cis or trans alcohol, depending on the reducing agent and substrate.
Functional Group Manipulation: The resulting chiral alcohol is converted into a leaving group (e.g., mesylate).
SN2 Displacement: Reaction with sodium azide proceeds with inversion of configuration at the C3 carbon, allowing for the predictable synthesis of a specific enantiomer of the final product.
This approach allows for the synthesis of either enantiomer of this compound by starting with the appropriate enantiomer of the azetidin-3-one (B1332698) precursor and controlling the stereochemistry of the reduction step. researchgate.net
Chemical Reactivity and Transformational Chemistry of 1 Allyl 3 Azidoazetidine
Reactions of the Azetidine (B1206935) Ring System
The reactivity of the azetidine ring is largely driven by the desire to relieve its significant ring strain. rsc.org These reactions often involve the cleavage of one of the carbon-nitrogen bonds, leading to a variety of functionalized acyclic products or expanded ring systems.
The azetidine ring in 1-Allyl-3-azidoazetidine is relatively stable but can be "activated" towards nucleophilic attack. Activation typically involves protonation or alkylation of the ring nitrogen, which forms a highly reactive azetidinium ion. nih.govresearchgate.net This positively charged intermediate is then readily opened by a variety of nucleophiles. The attack can occur at either the C2 or C4 position, and the regioselectivity is influenced by steric and electronic factors of the substituents on the ring. researchgate.net For an unsubstituted C2/C4 azetidine ring, the attack generally leads to a mixture of products.
These ring-opening reactions provide a pathway to synthesize complex γ-amino alcohols, diamines, or other 1,3-difunctionalized compounds.
Table 1: Examples of Nucleophilic Ring-Opening Reactions
| Nucleophile | Reagent Example | Resulting Product Structure | Product Class |
|---|---|---|---|
| Hydroxide | NaOH | 1-(allyl(2-hydroxyethyl)amino)propan-2-ol | Amino Alcohol |
| Alkoxide | NaOCH₃ | 1-(allyl(2-methoxyethyl)amino)propan-2-ol | Amino Ether |
| Amine | NH₃ | N¹-allyl-1-(aminomethyl)ethane-1,2-diamine | Triamine |
Note: The table presents generalized outcomes of nucleophilic attack on an activated 1-allyl-azetidinium intermediate, assuming the azido (B1232118) group is inert or has been previously transformed.
Four-membered rings like azetidine can undergo ring expansion to form more stable, less strained five-membered (pyrrolidine) or six-membered (piperidine) heterocycles. chemistrysteps.com These rearrangements are often initiated by the formation of a carbocation on a carbon atom directly attached to the ring or on the ring itself. masterorganicchemistry.comyoutube.com The migration of one of the ring's C-C or C-N bonds to the carbocationic center drives the expansion.
For instance, if a derivative of this compound were to form a carbocation at the C3 position (following conversion of the azide (B81097) to a better leaving group), a 1,2-alkyl shift could lead to the expansion of the four-membered ring into a five-membered pyrrolidine (B122466) ring. The driving forces for such a reaction are the relief of ring strain and the formation of a more stable carbocation intermediate. chemistrysteps.com
Beyond reactions that cleave the ring, the azetidine skeleton can be functionalized while keeping the core intact. One common strategy involves the deprotonation (lithiation) of a C-H bond alpha to the ring nitrogen, followed by quenching with an electrophile. uni-muenchen.de This allows for the introduction of various substituents at the C2 or C4 positions. The N-allyl group can also be a site of chemical modification, such as through hydroboration-oxidation or dihydroxylation, to introduce further functionality without affecting the azetidine ring or the azido group.
Reactions of the Azido Functionality
The azido group (–N₃) is a high-energy functional group that provides access to a rich variety of chemical transformations. It can be readily converted into an amine or used in powerful ligation reactions.
The most common transformation of the azido group is its reduction to a primary amine (–NH₂). This conversion is highly efficient and can be achieved under various conditions, making it a cornerstone of amine synthesis. The product of this reaction, 1-allyl-azetidin-3-amine, is a valuable bifunctional building block containing a reactive secondary amine within the ring and a primary amine as a substituent.
Common methods for this reduction include catalytic hydrogenation using hydrogen gas and a metal catalyst like palladium on carbon (H₂/Pd-C), or chemical reduction with reagents such as lithium aluminum hydride (LiAlH₄). youtube.com
Table 2: Common Reagents for Azide Reduction
| Reagent/System | Description |
|---|---|
| H₂/Pd-C | Catalytic hydrogenation; a clean and common industrial method. |
| LiAlH₄ | A powerful reducing agent, useful for small-scale synthesis. |
The azido group is a key component in one of the most famous "click chemistry" reactions: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). organic-chemistry.orgsigmaaldrich.com This reaction allows for the efficient and highly specific covalent linking of an azide with a terminal alkyne to form a stable 1,4-disubstituted 1,2,3-triazole ring. nih.gov The reaction is known for its high yields, mild reaction conditions (often possible in water), and tolerance of a wide variety of other functional groups. beilstein-journals.orgyoutube.com
This compound is an excellent substrate for CuAAC, enabling it to be "clicked" onto any molecule containing a terminal alkyne. This reaction provides a powerful tool for creating complex molecular architectures, including peptidomimetics and functionalized materials. nih.gov
Table 3: Examples of CuAAC Reactions with this compound
| Alkyne Reactant | Resulting Triazole Product |
|---|---|
| Phenylacetylene | 1-Allyl-3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine |
| Propargyl alcohol | (1-(1-Allylazetidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol |
| 1-Ethynylcyclohexene | 1-Allyl-3-(4-(cyclohex-1-en-1-yl)-1H-1,2,3-triazol-1-yl)azetidine |
Other Cycloaddition Reactions Involving the Azido Group
While the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent reaction of the azido group, it readily participates in other cycloaddition pathways. beilstein-journals.orgijrpc.com The azide functional group in this compound can act as a 1,3-dipole in reactions with various dipolarophiles beyond terminal alkynes.
One notable class of reactions involves cycloadditions with allenes. Depending on the substitution pattern and reaction conditions, the azide can react with either double bond of the allene (B1206475), potentially leading to regioisomeric triazoline products. For instance, reaction with an activated allene could yield unstable triazolines that may rearrange or eliminate nitrogen to form other heterocyclic or acyclic products. nih.gov The reaction of this compound with allenes is expected to follow established precedents in azide-allene cycloaddition chemistry, providing access to novel spirocyclic or substituted azetidine systems. documentsdelivered.com
Furthermore, strain-promoted azide-alkene cycloadditions (SPAAC) with strained cyclooctynes or other activated alkenes represent another powerful transformation. These reactions proceed without the need for a metal catalyst, which can be advantageous when working with sensitive substrates. The azido group of this compound is expected to react readily with bicyclononynes or other strained cycloalkynes to form stable triazole products, enabling its use in bioconjugation or materials science applications under mild, catalyst-free conditions.
Formation of Nitrenes and Subsequent Intramolecular and Intermolecular Reactions
The azido group serves as an excellent precursor to highly reactive nitrene intermediates upon thermal or photochemical decomposition, with the concomitant loss of dinitrogen. mdpi.com The resulting nitrene, a neutral, electron-deficient nitrogen species, can undergo a variety of subsequent reactions.
For this compound, the generated nitrene has several potential intramolecular reaction pathways.
Intramolecular Cycloaddition: The nitrene can react with the pendant allyl group's double bond to form a bicyclic aziridine (B145994). This intramolecular addition is often stereospecific and provides a rapid route to constrained bicyclic systems, such as 2-aza-bicyclo[3.1.0]hexane derivatives. electronicsandbooks.com
C-H Insertion: The highly reactive nitrene could potentially insert into adjacent C-H bonds on the azetidine ring or the allyl group, although this is often less favored than addition to the double bond.
In the presence of other trapping agents, intermolecular reactions of the nitrene can be favored. For example, if the decomposition is carried out in a solvent that can react with the nitrene (e.g., an alkene or an alkane), intermolecular aziridination or C-H amination products can be formed. The specific outcome depends heavily on the reaction conditions and the substrate concentrations.
Reactions of the Allyl Functionality
The allyl group of this compound provides a versatile handle for a wide range of chemical transformations, allowing for extensive skeletal diversification and functionalization.
Electrophilic Addition Reactions (e.g., Halogenation, Hydroboration, Epoxidation)
The carbon-carbon double bond of the allyl group is susceptible to electrophilic attack, enabling the introduction of various functional groups. libretexts.org These reactions typically proceed without affecting the azido group or the azetidine ring under appropriate conditions.
Halogenation: The addition of halogens such as bromine (Br₂) or chlorine (Cl₂) across the double bond is expected to proceed readily, yielding the corresponding 1,2-dihalo-propyl substituted azetidine. This reaction can be a precursor to further functionalization. rsc.orglibretexts.org
Hydroboration-Oxidation: This two-step sequence allows for the anti-Markovnikov hydration of the double bond. Treatment with a borane (B79455) reagent (e.g., borane-tetrahydrofuran (B86392) complex) followed by oxidative workup (e.g., with hydrogen peroxide and sodium hydroxide) would yield 1-(3-hydroxypropyl)-3-azidoazetidine, introducing a primary alcohol for further modification.
Epoxidation: The alkene can be converted to an epoxide using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) or other epoxidizing agents. thieme.degoogle.com This reaction would produce 1-(oxiran-2-ylmethyl)-3-azidoazetidine, a valuable intermediate containing two reactive heterocyclic rings. researchgate.net The nitrogen atom of the azetidine ring could potentially direct the stereochemistry of the epoxidation. thieme.de
| Reaction Type | Typical Reagents | Expected Product |
|---|---|---|
| Halogenation | Br₂ in CH₂Cl₂ | 1-(2,3-Dibromopropyl)-3-azidoazetidine |
| Hydroboration-Oxidation | 1. BH₃·THF; 2. H₂O₂, NaOH | 1-(3-Hydroxypropyl)-3-azidoazetidine |
| Epoxidation | m-CPBA in CH₂Cl₂ | 1-(Oxiran-2-ylmethyl)-3-azidoazetidine |
| Hydrohalogenation | HBr | 1-(2-Bromopropyl)-3-azidoazetidine (Markovnikov product) |
Olefin Metathesis Reactions for Skeletal Diversification
Olefin metathesis is a powerful tool for forming carbon-carbon double bonds, and the allyl group is an excellent substrate for these transformations. beilstein-journals.orgnih.gov
Cross-Metathesis (CM): Reacting this compound with another olefin in the presence of a ruthenium catalyst (e.g., Grubbs' or Hoveyda-Grubbs' catalysts) would lead to new, more complex alkene side chains. This allows for the straightforward introduction of various functional groups and structural motifs.
Ring-Closing Metathesis (RCM): If a second alkene is tethered elsewhere on the molecule (for example, by acylating the azide-derived amine), RCM can be employed to construct novel bicyclic or macrocyclic structures containing the azetidine ring. The efficiency of such reactions depends on the catalyst choice and the length of the tether connecting the two olefinic moieties. nih.govjst.go.jp
Oxidative and Reductive Transformations of the Alkene Moiety
Beyond epoxidation, the alkene can undergo other oxidative and reductive transformations.
Oxidative Cleavage: Ozonolysis (O₃) followed by a reductive (e.g., Zn/H₂O or dimethyl sulfide) or oxidative (e.g., H₂O₂) workup can cleave the double bond to yield an aldehyde or a carboxylic acid, respectively. This transformation converts the allyl group into a functionalized one-carbon shorter side chain.
Dihydroxylation: Asymmetric dihydroxylation (e.g., using OsO₄ with a chiral ligand) can convert the alkene into a diol, 1-(2,3-dihydroxypropyl)-3-azidoazetidine, with high stereocontrol.
Reduction: Catalytic hydrogenation of the double bond using hydrogen gas (H₂) and a metal catalyst (e.g., Pd/C) would selectively reduce the alkene to an alkane, yielding 1-propyl-3-azidoazetidine, without affecting the azide group under controlled conditions.
| Reaction Type | Typical Reagents | Expected Product |
|---|---|---|
| Hydrogenation | H₂, Pd/C, EtOH | 1-Propyl-3-azidoazetidine |
| Dihydroxylation | OsO₄ (cat.), NMO | 1-(2,3-Dihydroxypropyl)-3-azidoazetidine |
| Ozonolysis (Reductive) | 1. O₃; 2. Zn, H₂O | (3-Azidoazetidin-1-yl)acetaldehyde |
| Ozonolysis (Oxidative) | 1. O₃; 2. H₂O₂ | (3-Azidoazetidin-1-yl)acetic acid |
Transition Metal-Catalyzed Coupling Reactions (e.g., Heck, Suzuki-Miyaura, Sonogashira)
Transition metal-catalyzed cross-coupling reactions are fundamental in C-C bond formation. eie.gr While the allyl group itself is not a typical halide or triflate substrate for these reactions, it can be transformed into a suitable coupling partner or participate via π-allyl intermediates.
Heck Reaction: The Mizoroki-Heck reaction couples alkenes with aryl or vinyl halides. nih.govfrontiersin.org The allyl group of this compound could potentially be coupled with an aryl halide in the presence of a palladium catalyst, although regioselectivity can be an issue. nih.govlibretexts.org More commonly, the allyl group could be isomerized to the corresponding 1-propenyl derivative, which can then undergo Heck coupling.
Suzuki-Miyaura Reaction: This reaction typically couples an organoboron compound with an organohalide. researchgate.net To utilize this chemistry, the allyl group would first need to be converted into a vinyl-halide or vinyl-boronate. For instance, hydroboration could install a boron moiety, or a sequence of halogenation/elimination could generate a vinyl halide, which could then participate in Suzuki-Miyaura coupling to attach aryl or vinyl groups. nih.govbeilstein-journals.org The azetidine moiety itself can also serve as a ligand for the palladium catalyst in some coupling reactions. researchgate.net
Sonogashira Reaction: The Sonogashira coupling joins terminal alkynes with aryl or vinyl halides using a palladium and copper co-catalyst system. libretexts.orgwikipedia.org Similar to the Suzuki-Miyaura reaction, the allyl group would require prior functionalization to a vinyl halide to serve as a substrate for Sonogashira coupling, enabling the introduction of alkyne functionalities. nih.govresearchgate.net
| Target Reaction | Required Pre-functionalization of Allyl Group | Example Reagents for Pre-functionalization | Coupling Partner |
|---|---|---|---|
| Heck | Isomerization to 1-propenyl group | Ru or Rh catalyst | Aryl halide (e.g., Iodobenzene) |
| Suzuki-Miyaura | Conversion to vinyl boronate | Hydroboration followed by reaction with pinacol | Aryl halide (e.g., Bromobenzene) |
| Sonogashira | Conversion to vinyl halide | Halogenation followed by base-induced elimination | Terminal alkyne (e.g., Phenylacetylene) |
Intramolecular Cyclization Pathways Involving the Allyl Group
The proximity of the allyl group to the azetidine ring and the azido functionality opens up several possibilities for intramolecular cyclization, leading to the formation of novel bicyclic or fused-ring systems. These transformations can be initiated through various mechanisms, including radical, cationic, or transition-metal-catalyzed pathways. The reactivity of azetidines is often driven by their significant ring strain (approximately 25.4 kcal/mol), which can facilitate reactions that lead to more stable fused-ring structures. rsc.org
Radical Cyclizations:
Radical-initiated cyclizations could provide a route to functionalized bicyclic azetidine derivatives. The reaction would typically involve the generation of a radical at a position that can then attack the double bond of the allyl group. For instance, a radical could be formed on the carbon atom bearing the azido group, which could then cyclize onto the allyl moiety. The regioselectivity of such a cyclization would be governed by the stability of the resulting radical and the stereochemical constraints of the transition state.
Cationic Cyclizations:
Treatment of this compound with a protic or Lewis acid could induce a cationic cyclization. Protonation of the allyl double bond would generate a secondary carbocation, which could then be trapped intramolecularly by a nucleophile. While the azide group is not strongly nucleophilic, it is possible that under certain conditions, it could participate in the cyclization. Alternatively, if the azide is reduced to an amine, the resulting amino group would be a much more potent nucleophile for such a transformation, analogous to the intramolecular cyclization of unsaturated amines. nih.gov
Transition-Metal-Catalyzed Cyclizations:
Transition-metal catalysis offers a powerful and versatile approach to intramolecular cyclizations involving allyl groups. Catalysts based on palladium, rhodium, or gold could coordinate to the allyl double bond and facilitate a nucleophilic attack from another part of the molecule. For example, a palladium(0)-catalyzed cyclization could lead to the formation of a five-membered ring fused to the azetidine core. The choice of catalyst and ligands would be crucial in controlling the stereoselectivity and chemo-selectivity of the reaction. nih.gov
Illustrative Pathways for Intramolecular Cyclization:
| Initiation Method | Plausible Mechanism | Potential Product Skeleton | Key Considerations |
| Radical Initiator (e.g., AIBN, Bu3SnH) | 5-exo-trig radical cyclization | Pyrrolizidine or indolizidine core | Regioselectivity, potential for competing intermolecular reactions |
| Brønsted or Lewis Acid (e.g., TFA, BF3·OEt2) | Cationic cyclization via carbocation formation | Fused bicyclic system with a new C-C or C-N bond | Potential for rearrangements, requires a sufficiently nucleophilic species |
| Transition Metal Catalyst (e.g., Pd(PPh3)4, AuCl3) | π-allyl complex formation followed by intramolecular attack | Diverse bicyclic structures depending on the metal and reaction mode | Chemo-selectivity with respect to the azido group |
Synergistic Reactivity and Chemo-selectivity Considerations in Multi-functionalized Systems
The presence of both an allyl and an azido group on the azetidine scaffold presents both a challenge and an opportunity for synthetic chemists. The key is to achieve chemo-selectivity, allowing for the transformation of one functional group while leaving the other intact, or to harness the synergistic reactivity of both groups in a single transformation.
Chemo-selective Transformations:
The distinct reactivity of the allyl and azido groups allows for their selective manipulation under different reaction conditions.
Reactions of the Azido Group: The azido group can undergo a variety of transformations without affecting the allyl group. For example, the Staudinger reaction with a phosphine (B1218219) would selectively reduce the azide to an amine. Furthermore, the azide is a classic 1,3-dipole for Huisgen cycloadditions ("click chemistry") with alkynes, which would proceed under mild conditions, leaving the allyl group untouched.
Reactions of the Allyl Group: Conversely, the allyl group can be selectively functionalized. Dihydroxylation using osmium tetroxide, epoxidation with m-CPBA, or hydroboration-oxidation would modify the allyl group while preserving the azide.
Synergistic Reactivity:
In certain cases, the allyl and azido groups can react in a concerted or sequential manner. A notable example is the potential for an intramolecular [3+2] cycloaddition between the azide (as the 1,3-dipole) and the allyl group (as the dipolarophile). This reaction, which could be promoted thermally or photochemically, would lead to the formation of a triazoline ring fused to the azetidine core, creating a complex polycyclic system in a single step. The feasibility and stereochemical outcome of such a reaction would depend on the conformational flexibility of the molecule.
Illustrative Chemo-selective Reactions:
| Reagent/Condition | Targeted Functional Group | Expected Transformation | Other Functional Group |
| PPh3, H2O | Azido | Reduction to an amine | Allyl group remains intact |
| Terminal Alkyne, Cu(I) catalyst | Azido | [3+2] Cycloaddition (Click Reaction) | Allyl group remains intact |
| OsO4, NMO | Allyl | Dihydroxylation | Azido group remains intact |
| m-CPBA | Allyl | Epoxidation | Azido group remains intact |
| Heat or UV light | Both (Synergistic) | Intramolecular [3+2] Cycloaddition | Both groups are consumed |
The strategic application of chemo-selective and synergistic reactions in this compound could provide access to a diverse range of complex nitrogen-containing heterocyclic structures, which are valuable scaffolds in medicinal chemistry. rsc.org
Stereochemical Aspects and Conformational Analysis
Stereoisomerism and Chirality in 1-Allyl-3-azidoazetidine and its Derivatives
This compound possesses a stereocenter at the C3 position, the carbon atom to which the azido (B1232118) group is attached. Consequently, the molecule is chiral and can exist as a pair of enantiomers, (R)-1-allyl-3-azidoazetidine and (S)-1-allyl-3-azidoazetidine. The presence of this chiral center is a key feature, as the biological activity and chemical reactivity of each enantiomer can differ significantly.
The nitrogen atom of the azetidine (B1206935) ring can also be considered a stereocenter due to the possibility of nitrogen inversion. However, in most acyclic and larger cyclic amines, this inversion is rapid at room temperature, leading to a racemic mixture if the nitrogen substituents are different and there are no other chiral elements. In the case of azetidines, the barrier to nitrogen inversion is generally higher than in larger ring systems but often still too low to allow for the isolation of stable invertomers at room temperature. The presence of bulky substituents on the nitrogen or adjacent carbons can increase this inversion barrier.
Methods for Diastereoselective and Enantioselective Control in Synthetic Pathways
The synthesis of stereochemically pure this compound and its derivatives is a significant challenge in organic chemistry. Several strategies can be employed to control the stereochemical outcome of reactions involving the azetidine ring.
Diastereoselective Synthesis: Diastereoselective methods aim to control the relative stereochemistry of multiple stereocenters. In the context of substituted azetidines, this often involves substrate-controlled reactions where an existing stereocenter directs the formation of a new one. For example, the reduction of a chiral azetidin-2-one (B1220530) (a β-lactam) can proceed with high diastereoselectivity to yield a specific diastereomer of the corresponding azetidine. ipb.pt Similarly, cycloaddition reactions can be highly diastereoselective, with the stereochemistry of the starting materials dictating the stereochemistry of the product.
Enantioselective Synthesis: Enantioselective methods are employed to produce a single enantiomer of a chiral compound. This can be achieved through several approaches:
Chiral Pool Synthesis: This method utilizes enantiomerically pure starting materials from natural sources. For instance, amino acids can serve as precursors for the synthesis of chiral azetidine derivatives. nih.gov
Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the substrate to direct the stereochemical course of a reaction. After the desired stereocenter is created, the auxiliary is removed.
Chiral Catalysis: The use of a chiral catalyst is a powerful tool for enantioselective synthesis. For example, transition metal complexes with chiral ligands can catalyze reactions such as cycloadditions or hydrogenations to produce azetidines with high enantiomeric excess. nih.gov
A representative example of an enantioselective synthesis of a substituted azetidine is the copper(I)-catalyzed asymmetric [3+1]-cycloaddition of imido-sulfur ylides with metallo-enolcarbenes, which has been used to prepare chiral tetrasubstituted azetidines. nih.gov While not specific to this compound, these methods highlight the potential strategies for its enantioselective preparation.
| Method | Description | Potential Application for this compound |
| Chiral Pool Synthesis | Utilization of enantiopure starting materials (e.g., amino acids). | Synthesis of a chiral precursor to the azetidine ring. |
| Chiral Auxiliaries | Temporary attachment of a chiral group to guide a stereoselective reaction. | Diastereoselective formation of the azetidine ring or introduction of the azido group. |
| Chiral Catalysis | Use of a chiral catalyst to favor the formation of one enantiomer. | Enantioselective cycloaddition or other ring-forming reactions. |
Conformational Preferences of the Azetidine Ring and its Substituents
The four-membered azetidine ring is not planar and adopts a puckered conformation to alleviate some of the inherent ring strain. This puckering is a dynamic process, and the ring can rapidly interconvert between different puckered conformations. The angle of pucker and the preferred conformation are influenced by the nature and position of the substituents on the ring.
For a 1,3-disubstituted azetidine like this compound, the substituents can occupy either an axial or an equatorial position in the puckered ring. The relative stability of these conformations is determined by a balance of steric and electronic effects. Generally, bulky substituents prefer to occupy the equatorial position to minimize steric hindrance.
The N-allyl group is relatively flexible and can adopt various orientations. The conformational preference of the allyl group will be influenced by steric interactions with the azetidine ring and its other substituents. Computational studies on related N-substituted azetidines could provide insight into the preferred rotamers of the allyl group.
| Substituent | Potential Conformational Influence |
| Azetidine Ring | Adopts a puckered conformation to relieve ring strain. |
| N-Allyl Group | Its orientation is influenced by steric interactions with the ring, likely preferring a pseudo-equatorial position. |
| C3-Azido Group | Its preference for an axial or equatorial position depends on a balance of steric and electronic factors. |
Influence of Substituents on Ring Conformation and Reactivity Profiles
The substituents on the azetidine ring not only dictate its conformation but also have a significant impact on its reactivity. The strained nature of the four-membered ring makes it susceptible to ring-opening reactions, and the electronic properties of the substituents can either enhance or diminish this reactivity. nih.gov
The N-allyl group, being an electron-donating group, can influence the nucleophilicity of the nitrogen atom. The reactivity of the allyl group itself (e.g., in addition reactions or rearrangements) can also be affected by its attachment to the strained azetidine ring.
The azido group at the C3 position is an electron-withdrawing group, which can influence the reactivity of the azetidine ring in several ways. It can affect the pKa of the nitrogen atom and influence the regioselectivity of ring-opening reactions. Furthermore, the azido group is a versatile functional group that can undergo a variety of transformations, such as reduction to an amine or participation in click chemistry reactions (e.g., Huisgen cycloaddition). The conformational presentation of the azido group (axial vs. equatorial) can impact its accessibility and reactivity in these transformations.
The interplay between the N-allyl and C3-azido groups can lead to complex reactivity profiles. For example, the presence of the allyl group might enable intramolecular reactions involving the azido group under certain conditions. Understanding the influence of these substituents on both the ground-state conformation and the transition-state energies of potential reactions is key to predicting the chemical behavior of this compound.
| Substituent | Influence on Ring Conformation | Influence on Reactivity |
| N-Allyl Group | Influences the degree of ring puckering and the orientation of the N-substituent. | Affects the nucleophilicity of the nitrogen atom and can participate in its own characteristic reactions. |
| C3-Azido Group | Influences the preference for axial/equatorial positioning, affecting the overall ring conformation. | Acts as an electron-withdrawing group, influencing ring stability and the reactivity of the azido group itself. |
Theoretical and Computational Investigations
Quantum Chemical Studies on Electronic Structure and Reactivity Profiles
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 1-Allyl-3-azidoazetidine, these studies would focus on elucidating its electronic structure and predicting its chemical reactivity.
Electronic Structure Analysis: Density Functional Theory (DFT) is a common method for these investigations. Calculations would be performed to determine the molecule's ground-state geometry, molecular orbital energies (HOMO and LUMO), and the distribution of electron density. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and the wavelengths of electronic transitions.
Illustrative Data from Quantum Chemical Calculations:
| Parameter | Description | Hypothetical Value |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | -8.5 eV |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | -0.5 eV |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | 8.0 eV |
| Dipole Moment | Measure of the molecule's overall polarity | 2.5 D |
Elucidation of Reaction Mechanisms via Computational Chemistry
Computational chemistry is a powerful tool for exploring potential reaction pathways for this compound. This is particularly relevant for understanding its stability and its utility in synthetic chemistry, such as in cycloaddition reactions involving the azide (B81097) or allyl functionalities.
Transition State Searching: For a given reaction, computational models can be used to locate the transition state (TS) structure, which is the highest energy point along the reaction coordinate. The energy of the TS is used to calculate the activation energy, providing a measure of the reaction rate. For this compound, potential reactions for study could include the [3+2] cycloaddition of the azide group with an alkyne or the thermal decomposition of the azide.
Reaction Coordinate Analysis: Intrinsic Reaction Coordinate (IRC) calculations would be performed to confirm that the identified transition state correctly connects the reactants and products. This analysis provides a detailed picture of the geometric changes that occur during the reaction.
Prediction of Spectroscopic Parameters and Conformational Energies
Computational methods can predict various spectroscopic properties, which are invaluable for identifying and characterizing the molecule experimentally.
Vibrational Spectroscopy: Calculations of vibrational frequencies (infrared and Raman spectra) can aid in the interpretation of experimental spectra. The computed frequencies and intensities for the characteristic vibrations of the azido (B1232118) group, the azetidine (B1206935) ring, and the allyl group would be of particular importance.
NMR Spectroscopy: The chemical shifts (¹H and ¹³C) and coupling constants for the different nuclei in this compound can be predicted. These theoretical values can be compared with experimental data to confirm the molecule's structure.
Conformational Analysis: The allyl group and the azetidine ring can adopt different conformations. A systematic conformational search, followed by geometry optimization and energy calculation for each conformer, would identify the most stable low-energy structures. The relative energies of these conformers determine their population at a given temperature.
Predicted Spectroscopic Data:
| Spectroscopic Property | Functional Group | Predicted Value |
| IR Frequency | Azide (N₃) asymmetric stretch | ~2100 cm⁻¹ |
| ¹³C NMR Chemical Shift | Azetidine C-N | ~50-60 ppm |
| ¹H NMR Chemical Shift | Allyl vinyl protons | ~5.0-6.0 ppm |
Molecular Dynamics Simulations for Conformational Dynamics and Intermolecular Interactions
While quantum chemical calculations typically focus on single molecules in the gas phase, molecular dynamics (MD) simulations can provide insights into the behavior of molecules in a condensed phase (e.g., in a solvent) and over time.
Conformational Dynamics: MD simulations would reveal the dynamic conformational changes of the allyl group and the puckering of the azetidine ring. These simulations can identify the most populated conformational states and the timescales of transitions between them.
Intermolecular Interactions: In a simulation box containing multiple molecules of this compound and a solvent, MD can be used to study intermolecular interactions. Radial distribution functions can be calculated to understand the solvent structure around the molecule and to identify potential hydrogen bonding or other non-covalent interactions.
Computational Approaches to Structure-Reactivity Relationship Elucidation
By systematically modifying the structure of this compound in silico and calculating the resulting changes in reactivity descriptors, a structure-reactivity relationship can be established. For example, the effect of substituting the allyl group with other functional groups on the reactivity of the azide could be investigated. This approach is highly valuable for the rational design of new molecules with tailored properties. These studies can help in understanding how changes in the molecular structure influence the electronic properties and, consequently, the chemical behavior of the compound.
Advanced Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
NMR spectroscopy is the cornerstone for the structural elucidation of 1-Allyl-3-azidoazetidine, providing detailed information about its proton and carbon framework.
¹H NMR Spectroscopy : The proton NMR spectrum is expected to display distinct signals corresponding to the azetidine (B1206935) ring and the N-allyl group. The azetidine protons would likely appear as complex multiplets due to geminal and vicinal coupling. The single proton at the C3 position, bearing the azido (B1232118) group, would be shifted downfield. The N-allyl group protons would present as a characteristic pattern: a multiplet for the methine proton (-CH=) and distinct signals for the terminal vinyl protons (=CH₂), along with a doublet for the allylic methylene (B1212753) protons (-N-CH₂-). chemicalbook.com
¹³C NMR Spectroscopy : The carbon NMR spectrum would complement the proton data, showing signals for the three unique carbons of the allyl group and the two distinct carbons of the azetidine ring. The carbon atom attached to the azide (B81097) group (C3) would show a characteristic chemical shift.
2D NMR Techniques : To unambiguously assign all proton and carbon signals, a series of 2D NMR experiments are essential.
COSY (Correlation Spectroscopy) would reveal proton-proton coupling networks, confirming the connectivity within the azetidine ring and the allyl group.
HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on its attached proton's chemical shift.
HMBC (Heteronuclear Multiple Bond Correlation) provides information about longer-range (2-3 bond) correlations between protons and carbons. This would be crucial for confirming the connection of the allyl group to the azetidine nitrogen.
ROESY/NOESY (Rotating/Nuclear Overhauser Effect Spectroscopy) could provide insights into the spatial proximity of protons, helping to define the molecule's preferred conformation in solution.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Position | ¹H Chemical Shift (δ, ppm) | Multiplicity | ¹³C Chemical Shift (δ, ppm) |
|---|---|---|---|
| Azetidine C2/C4 | ~3.5 - 4.0 | m | ~55 - 65 |
| Azetidine C3 | ~4.0 - 4.5 | m | ~50 - 60 |
| Allyl N-CH₂ | ~3.0 - 3.5 | d | ~50 - 60 |
| Allyl -CH= | ~5.7 - 6.0 | m | ~130 - 135 |
| Allyl =CH₂ | ~5.1 - 5.3 | m | ~115 - 120 |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Analysis
HRMS is critical for confirming the elemental composition of this compound. For the molecular formula C₇H₁₀N₄, the calculated exact mass provides an unambiguous confirmation of the compound's identity.
In addition to molecular formula confirmation, the fragmentation pattern observed in the mass spectrum offers structural clues. Key fragmentation pathways for this compound would likely include:
Loss of dinitrogen (N₂) : A characteristic fragmentation of azide compounds, leading to a nitrene intermediate radical cation. researchgate.net
Loss of the allyl group : Cleavage of the N-C bond to the allyl substituent.
Ring-opening fragmentation : Fission of the strained azetidine ring.
These fragmentation patterns provide a fingerprint that supports the proposed structure.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Vibrational spectroscopy techniques like IR and Raman are highly effective for identifying the key functional groups within the molecule.
The most diagnostic feature in the IR spectrum of this compound is the strong, sharp absorption band corresponding to the asymmetric stretch of the azide (N₃) group , which typically appears around 2100 cm⁻¹ . nih.govchemrxiv.org This peak is a clear indicator of the presence of the azide functionality.
Other important expected vibrational modes include:
C=C stretch of the allyl group, around 1645 cm⁻¹.
C-H stretching modes for both sp² (alkene) and sp³ (alkane) carbons, typically appearing above and below 3000 cm⁻¹, respectively.
C-N stretching and CH₂ bending vibrations at lower frequencies.
Table 2: Predicted Key IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |
|---|---|---|---|
| Azide (R-N₃) | Asymmetric Stretch | ~2100 | Strong, Sharp |
| Alkene (C=C) | Stretch | ~1645 | Medium |
| sp² C-H | Stretch | ~3080 | Medium |
| sp³ C-H | Stretch | ~2850-2960 | Medium |
X-ray Crystallography for Definitive Solid-State Structure Determination
Should this compound be obtained as a crystalline solid of sufficient quality, single-crystal X-ray diffraction would provide the definitive, unambiguous three-dimensional structure in the solid state. This powerful technique would determine precise bond lengths, bond angles, and the conformation of the molecule, including the pucker of the four-membered azetidine ring and the relative orientation of the allyl and azido substituents. As of now, no public crystal structure data for this specific compound appears to be available.
Chiroptical Spectroscopy (e.g., Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD)) for Enantiomeric Excess Determination
Chiroptical techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are used to study chiral molecules. This compound is an achiral molecule as it possesses a plane of symmetry that bisects the azetidine ring through the nitrogen and C3 atoms. Therefore, the compound is optically inactive and will not produce a signal in CD or ORD spectroscopy. These techniques would not be applicable for its characterization.
Chromatographic Techniques for Purity Assessment and Separation
Chromatographic methods are essential for assessing the purity of this compound and for its separation from reaction impurities or byproducts.
High-Performance Liquid Chromatography (HPLC) : HPLC is a primary tool for determining the purity of non-volatile or thermally sensitive compounds. A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a water/acetonitrile (B52724) or water/methanol gradient, would be suitable for analyzing this compound. Purity would be assessed by integrating the peak area of the compound relative to any impurities, typically using a UV detector.
Gas Chromatography (GC) : Given its likely volatility, GC could also be employed for purity analysis. researchgate.net A GC method would involve injecting the sample onto a capillary column (e.g., a polar or mid-polar stationary phase) and detecting the eluting components, often with a flame ionization detector (FID) for quantification or a mass spectrometer (GC-MS) for both identification and quantification of the main peak and any impurities.
Table 3: Representative Chromatographic Conditions for Analysis
| Technique | Parameter | Typical Condition |
|---|---|---|
| HPLC | Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Gradient of Water and Acetonitrile (with optional acid modifier) | |
| Detection | UV (e.g., at 210 nm) | |
| GC | Column | Capillary Column (e.g., DB-5ms, 30 m x 0.25 mm) |
| Carrier Gas | Helium or Hydrogen | |
| Detection | Flame Ionization (FID) or Mass Spectrometry (MS) |
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Acetonitrile |
Applications of 1 Allyl 3 Azidoazetidine As a Versatile Synthetic Intermediate
Building Block for the Construction of Complex Heterocyclic Structures
The presence of the azide (B81097) moiety in 1-allyl-3-azidoazetidine makes it an ideal precursor for the synthesis of various nitrogen-containing heterocycles, most notably through 1,3-dipolar cycloaddition reactions. The azide group can react with a wide array of dipolarophiles, such as alkynes, to construct 1,2,3-triazole rings, a reaction that is a cornerstone of "click chemistry". nih.gov
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles. By reacting this compound with terminal alkynes under catalytic copper(I) conditions, a diverse library of azetidine-substituted triazoles can be readily accessed. These resulting heterocyclic structures can serve as key intermediates for further functionalization or as final target molecules with potential biological activities.
Furthermore, the allyl group can participate in subsequent intramolecular reactions. For instance, after the formation of the triazole ring, the allyl group can undergo ring-closing metathesis with another tethered alkene to generate fused bicyclic or tricyclic systems, significantly increasing molecular complexity in a single synthetic sequence. nih.govrsc.org This approach offers an efficient pathway to novel polycyclic scaffolds that are of interest in drug discovery. nih.govrsc.org
An overview of potential cycloaddition reactions is presented in the table below:
| Dipolarophile | Reaction Type | Resulting Heterocycle | Key Features |
|---|---|---|---|
| Terminal Alkyne | CuAAC | 1,4-Disubstituted 1,2,3-triazole | High regioselectivity, mild conditions, high yield. |
| Internal Alkyne | Huisgen Cycloaddition | Mixture of 1,4,5-trisubstituted 1,2,3-triazoles | Requires thermal conditions, may lack regioselectivity. |
| Strained Alkyne | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | 1,4-Disubstituted 1,2,3-triazole | Copper-free, suitable for biological systems. |
| Alkene | Azide-Alkene Cycloaddition | Triazoline | Can be thermally or photochemically initiated. |
Precursor for Diverse Azetidine-Based Scaffolds with Tailored Functionalities
The dual functionality of this compound allows for orthogonal chemical modifications, where the allyl and azido (B1232118) groups can be selectively manipulated to introduce a variety of substituents. This versatility makes it an excellent starting material for the creation of diverse azetidine-based scaffolds. rsc.org
The allyl group can undergo a wide range of transformations, including but not limited to:
Oxidative Cleavage: Treatment with reagents like ozone or potassium permanganate (B83412) can cleave the double bond to yield an aldehyde, which can then be used in reactions such as reductive amination or Wittig reactions.
Hydroboration-Oxidation: This two-step process converts the allyl group into a primary alcohol, providing a handle for esterification, etherification, or conversion to other functional groups.
Epoxidation: Reaction with peroxy acids yields an epoxide, which can be opened by various nucleophiles to introduce diverse functionalities.
Heck Coupling: The allyl group can participate in palladium-catalyzed cross-coupling reactions with aryl or vinyl halides.
Simultaneously, the azide group can be transformed into other nitrogen-containing functionalities. The most common transformation is its reduction to a primary amine, which can be achieved using various reagents such as triphenylphosphine (B44618) (Staudinger reduction) or catalytic hydrogenation. This primary amine can then be acylated, alkylated, or used in the formation of amides, sulfonamides, and ureas.
The ability to perform these transformations in a controlled and selective manner allows for the systematic modification of the azetidine (B1206935) core, leading to the generation of libraries of compounds with tailored functionalities for various applications. researchgate.net
Role in the Synthesis of Non-Proteinogenic Amino Acids and Peptidomimetics
Non-proteinogenic amino acids (NPAAs) are valuable building blocks in medicinal chemistry as their incorporation into peptides can enhance metabolic stability, improve receptor binding affinity, and induce specific secondary structures. researchgate.net this compound serves as a versatile precursor for the synthesis of novel azetidine-containing NPAAs.
The key transformation in this context is the reduction of the 3-azido group to a 3-amino group. The resulting 1-allyl-3-aminoazetidine is a diamino acid precursor. Subsequent modification of the allyl group, for instance, through oxidation to a carboxylic acid, would yield a novel β-amino acid derivative. The conformational constraints imposed by the azetidine ring make these NPAAs particularly interesting for the design of peptidomimetics with well-defined three-dimensional structures.
Furthermore, the bifunctional nature of this compound allows for its direct incorporation into peptide chains, followed by post-synthetic modification. For example, the azide can be used for "click" conjugation to an alkyne-containing peptide or protein, while the allyl group remains available for further functionalization. genscript.com This approach enables the site-specific modification of peptides and proteins. nih.gov
A summary of synthetic routes to NPAAs from this compound is provided below:
| Transformation of Allyl Group | Transformation of Azido Group | Resulting NPAA Type |
|---|---|---|
| Oxidative cleavage to carboxylic acid | Reduction to amine | β-amino acid |
| Hydroboration-oxidation to alcohol | Reduction to amine | γ-amino-β-hydroxy acid precursor |
| Unmodified | Reduction to amine | Diamino acid precursor |
Integration into Supramolecular Architectures and Frameworks
The field of supramolecular chemistry focuses on the design and synthesis of large, ordered structures held together by non-covalent interactions. The ability of a molecule to act as a ligand for metal coordination is a key aspect in the construction of metal-organic frameworks (MOFs) and other supramolecular assemblies.
Azetidine derivatives have been shown to act as ligands in coordination chemistry. nih.govresearchmap.jp The nitrogen atom of the azetidine ring in this compound can coordinate to metal centers. Furthermore, the azide group itself can act as a bridging ligand between two metal ions, leading to the formation of coordination polymers. mdpi.com The allyl group can also be functionalized with additional coordinating groups, such as pyridines or carboxylic acids, to create multidentate ligands capable of forming stable and well-defined supramolecular structures.
The resulting coordination complexes and frameworks can have applications in catalysis, gas storage, and sensing. The precise arrangement of the azetidine-based ligands within the supramolecular structure can create unique chemical environments and functionalities. nih.govhud.ac.uk
Application in Materials Science as Precursors for Novel Polymeric Structures or Functional Materials (excluding biological applications)
The presence of a polymerizable allyl group makes this compound a valuable monomer for the synthesis of functional polymers. nih.govnih.govresearchgate.net The allyl group can undergo free-radical polymerization or be used in thiol-ene "click" reactions to form polymer chains. The resulting polymers would feature a pending azetidine ring with an azide group at regular intervals.
These pendant azide groups can be further modified post-polymerization, allowing for the creation of functional materials with tailored properties. For example, the azides can be used to attach other molecules via click chemistry, such as fluorescent dyes, cross-linking agents, or surface-modifying agents.
This bifunctionality also allows this compound to act as a cross-linking agent. mdpi.comgoogle.com If copolymerized with other monomers, the allyl group can be incorporated into the polymer backbone, while the azide group can be used to cross-link different polymer chains, leading to the formation of hydrogels or other cross-linked materials with enhanced mechanical and thermal properties.
Synthesis of Chemical Probes for Advanced Chemical Biology Research (focus on chemical utility, not biological effect)
Chemical probes are small molecules designed to study and manipulate biological systems. Bifunctional probes, which contain two distinct reactive groups, are particularly useful for applications such as activity-based protein profiling (ABPP) and target identification. dundee.ac.uk this compound is an ideal scaffold for the synthesis of such probes due to its orthogonal reactive handles.
The azide group serves as a "bioorthogonal" handle, meaning it is unreactive towards most biological molecules but can be selectively reacted with an alkyne-containing tag (e.g., a fluorescent dye or a biotin (B1667282) tag for affinity purification) via click chemistry. The allyl group, on the other hand, can be modified to include a reactive group or "warhead" that can covalently bind to a specific target protein.
This modular design allows for the synthesis of a variety of chemical probes. For example, a library of probes with different reactive groups on the allyl moiety can be created to target different classes of enzymes. After the probe has reacted with its protein target in a complex biological sample, the azide handle can be used to attach a reporter tag for visualization or enrichment of the labeled proteins. This strategy is a powerful tool for identifying the targets of bioactive compounds and for studying enzyme function in living systems. researchgate.net
A schematic of a bifunctional chemical probe based on this compound is shown below:
| Component | Function | Example Modification |
| Azetidine Scaffold | Core structure | Provides rigidity and defined spatial orientation. |
| Allyl Group | Reactive Handle/Warhead | Functionalized with an electrophile to target a specific protein. |
| Azide Group | Bioorthogonal Handle | Reacts with an alkyne-tagged reporter molecule for detection. |
Q & A
Q. What are the key safety considerations when handling 1-Allyl-3-azidoazetidine in laboratory settings?
The azido group in this compound poses explosion risks under mechanical stress, heat, or friction. Proper handling includes:
- Using blast shields and personal protective equipment (PPE) during synthesis.
- Storing the compound in a cool, dry environment away from incompatible substances.
- Consulting safety data sheets (SDS) for emergency protocols (e.g., eye/skin contact, inhalation) .
- Disposal via approved chemical waste channels to avoid azide accumulation.
Q. What synthetic routes are commonly employed for this compound?
The compound is typically synthesized via nucleophilic substitution or click chemistry. For example:
- Azetidine functionalization : Reacting 3-azidoazetidine with allyl halides under inert conditions.
- Click chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to introduce functional groups. Reaction yields depend on solvent polarity (e.g., DMF vs. THF) and temperature control to mitigate side reactions .
Q. How can researchers validate the purity of this compound post-synthesis?
Analytical methods include:
- NMR spectroscopy : Confirming allyl/azido group integration ratios (e.g., ¹H-NMR δ 5.8–5.2 ppm for allyl protons).
- HPLC-MS : Detecting impurities via retention time and mass-to-charge ratio (m/z).
- FT-IR : Identifying azide stretches (~2100 cm⁻¹) and allyl C-H stretches (~3080 cm⁻¹) .
Advanced Research Questions
Q. How can Design of Experiments (DoE) principles optimize reaction conditions for this compound derivatives?
DoE strategies include:
- Factor screening : Testing variables (e.g., catalyst loading, solvent ratio, temperature) in fractional factorial designs.
- Response surface methodology (RSM) : Modeling interactions between factors to maximize yield or selectivity.
- Blocking : Separating historical and new data to account for batch variability . Example: Expanding ammonia concentration ranges in amination reactions to identify nonlinear effects .
Q. What computational approaches predict the reactivity of this compound in click chemistry applications?
- Molecular docking : Simulating binding affinities with alkyne-functionalized targets (e.g., proteins, polymers).
- DFT calculations : Analyzing transition states and activation energies for CuAAC or strain-promoted reactions.
- ADME studies : Evaluating pharmacokinetic properties for drug development (e.g., logP, solubility) .
Q. How should researchers address contradictions in reported biological activity data for azetidine derivatives?
Discrepancies may arise from:
- Structural analogs : Subtle differences in substituents (e.g., fluoro vs. methoxy groups) altering target binding .
- Assay variability : Normalize data using internal controls (e.g., reference inhibitors) and replicate experiments.
- Meta-analysis : Cross-referencing primary literature to identify trends in IC₅₀ values or toxicity thresholds .
Q. What strategies improve the photostability of this compound in fluorescence-based applications?
- Functionalization : Introducing electron-withdrawing groups (e.g., trifluoromethyl) to reduce photodegradation.
- Encapsulation : Using liposomes or polymeric nanoparticles to shield the azido group from UV exposure .
Methodological Considerations
Q. How to design a scalable synthesis protocol for this compound without compromising safety?
- Flow chemistry : Minimize azide accumulation via continuous processing.
- In situ monitoring : Employ inline IR or Raman spectroscopy to detect hazardous intermediates.
- Green solvents : Replace volatile organic solvents with ionic liquids or supercritical CO₂ .
Q. What statistical tools validate reproducibility in azetidine derivative studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
